5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid 5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246914
InChI: InChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18246914

Molecular Formula: C7H8F3N3O2

Molecular Weight: 223.15 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-(2,2,2-trifluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C7H8F3N3O2
Molecular Weight 223.15 g/mol
IUPAC Name 5-ethyl-1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C7H8F3N3O2/c1-2-4-5(6(14)15)11-12-13(4)3-7(8,9)10/h2-3H2,1H3,(H,14,15)
Standard InChI Key FOQIHZNMGMUBFX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=NN1CC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid, reflects its substitution pattern:

  • A 1,2,3-triazole core substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 5 with an ethyl group.

  • A carboxylic acid functional group at position 4.

Its molecular formula is C₈H₉F₃N₃O₂, with a theoretical molecular weight of 236.17 g/mol (calculated using PubChem’s algorithms ).

Structural Analysis

The triazole ring’s planar geometry and aromaticity enable π-π stacking interactions, while the trifluoroethyl group introduces strong electron-withdrawing effects. The carboxylic acid moiety enhances hydrogen-bonding potential, critical for biological activity or coordination chemistry. Key structural features include:

  • Tautomerism: The 1H-1,2,3-triazole exists in equilibrium between 1H- and 2H-tautomers, though the 1H-form is stabilized by the trifluoroethyl substituent .

  • Steric Effects: The ethyl and trifluoroethyl groups create steric hindrance, influencing regioselectivity in further reactions .

Synthetic Methodologies

Cycloaddition Strategies

The synthesis of 1,4,5-trisubstituted triazoles typically employs Huisgen azide-alkyne cycloaddition or β-ketoester-azide reactions. For this compound, a modified DBU-promoted synthesis (as described for analogous triazoles ) is plausible:

Proposed Reaction Pathway:

  • Substrate Preparation:

    • Azide Component: 2,2,2-Trifluoroethyl azide (synthesized via nucleophilic substitution of trifluoroethyl bromide with sodium azide).

    • β-Ketoester Component: Ethyl 3-oxopentanoate (to introduce the ethyl group).

  • Cycloaddition:

    • React the azide with the β-ketoester in acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a base.

    • Reaction conditions: 50°C for 12–24 hours .

  • Hydrolysis:

    • Saponify the ester intermediate (e.g., using LiOH) to yield the carboxylic acid.

Key Challenges:

  • Regioselectivity: Ensuring the trifluoroethyl group occupies position 1 requires careful control of steric and electronic factors.

  • Purification: Column chromatography (MeOH/DCM/AcOH) is typically needed to isolate the product .

Physicochemical Properties

Computed Properties

Using PubChem’s algorithms , the following properties are predicted:

PropertyValue
Molecular Weight236.17 g/mol
XLogP31.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors6 (triazole N, carboxylic acid O)
Rotatable Bond Count3

Spectral Data (Predicted)

  • ¹H NMR:

    • Triazole proton: δ 8.2–8.5 ppm (singlet).

    • Trifluoroethyl -CF₃: δ 3.8–4.1 ppm (quartet, J = 10 Hz).

    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.5–2.7 ppm (quartet, CH₂).

  • ¹³C NMR:

    • Carboxylic acid carbonyl: δ 170–172 ppm.

    • Triazole carbons: δ 145–150 ppm.

Functional Applications

Pharmaceutical Relevance

Triazole derivatives are widely explored as:

  • Antifungal Agents: Analogous to fluconazole, the trifluoroethyl group may enhance metabolic stability .

  • Kinase Inhibitors: The carboxylic acid could chelate metal ions in enzymatic active sites.

Materials Science

  • Coordination Polymers: The carboxylic acid moiety enables metal-organic framework (MOF) formation.

  • Fluorinated Polymers: The -CF₃ group improves thermal stability and hydrophobicity.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via phase-transfer catalysis or microwave-assisted synthesis.

  • Biological Screening: Testing against fungal strains or cancer cell lines.

  • Crystallography: Resolving the crystal structure to confirm regiochemistry.

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